LogP Comparison with N,N-Dimethyl Analog
The target compound exhibits a computed logP of 1.16, which is approximately 0.46 log units lower than that of its fully alkylated analog 3-(dimethylaminomethyl)benzonitrile (logP 1.62) . This quantifiable reduction in lipophilicity is attributable to the replacement of one N-methyl group with a 2-hydroxyethyl moiety .
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.16 |
| Comparator Or Baseline | 3-(Dimethylaminomethyl)benzonitrile, logP = 1.62 |
| Quantified Difference | ΔlogP = -0.46 (target is more hydrophilic) |
| Conditions | Computed logP values from Chemsrc and chem960 databases; model not specified |
Why This Matters
A lower logP can translate to improved aqueous solubility and a reduced risk of non-specific hydrophobic binding, which is often desirable in early-stage drug discovery to avoid promiscuous assay interference.
